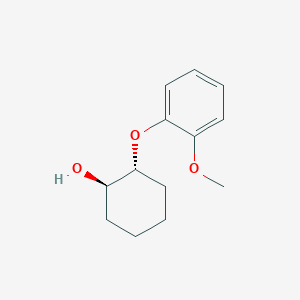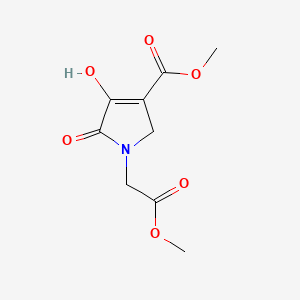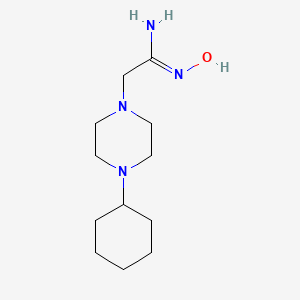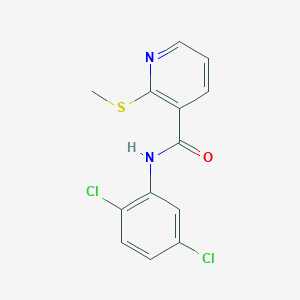![molecular formula C18H25NO4S B13366953 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, a sulfonamide group, a butoxy group, and a hydroxymethylpropyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide typically involves the following steps:
Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Formation of Sulfonamide: The sulfonic acid group is then converted to a sulfonamide by reacting with an appropriate amine.
Introduction of Butoxy Group: The butoxy group is introduced through an etherification reaction.
Addition of Hydroxymethylpropyl Group: The final step involves the addition of the hydroxymethylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve the use of alkoxides and appropriate solvents.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted alkoxy derivatives.
Applications De Recherche Scientifique
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The hydroxymethylpropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-toluenesulfonamide: Similar structure but with a toluene ring instead of a naphthalene ring.
Uniqueness
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and potential biological activities compared to its benzene and toluene analogs. The naphthalene ring provides additional aromatic stability and potential for π-π interactions, which can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H25NO4S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
4-butoxy-N-(1-hydroxybutan-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO4S/c1-3-5-12-23-17-10-11-18(16-9-7-6-8-15(16)17)24(21,22)19-14(4-2)13-20/h6-11,14,19-20H,3-5,12-13H2,1-2H3 |
Clé InChI |
MCOBDFMPXMHXSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)


![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)

![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)


